molecular formula C14H14N2O2 B6352449 Methyl 2-[1-(2-naphthyl)ethylidene]-1-hydrazinecarboxylate CAS No. 1883421-79-1

Methyl 2-[1-(2-naphthyl)ethylidene]-1-hydrazinecarboxylate

Cat. No.: B6352449
CAS No.: 1883421-79-1
M. Wt: 242.27 g/mol
InChI Key: WNPXERAJUZOZFV-XNTDXEJSSA-N
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Description

Methyl 2-[1-(2-naphthyl)ethylidene]-1-hydrazinecarboxylate (CAS: 54886-82-7) is a hydrazine-derived compound with the molecular formula C₁₄H₁₄N₂O₂ and a molecular weight of 242.28 g/mol . Its structure features a 2-naphthyl group attached to an ethylidene hydrazine backbone, esterified with a methyl carboxylate group. This compound is commercially available with a purity exceeding 90% and is utilized in pharmaceutical and materials research, though specific applications remain under investigation .

Properties

IUPAC Name

methyl N-[(E)-1-naphthalen-2-ylethylideneamino]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2/c1-10(15-16-14(17)18-2)12-8-7-11-5-3-4-6-13(11)9-12/h3-9H,1-2H3,(H,16,17)/b15-10+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNPXERAJUZOZFV-XNTDXEJSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)OC)C1=CC2=CC=CC=C2C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC(=O)OC)/C1=CC2=CC=CC=C2C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction of Hydrazine Hydrate with Dimethyl Carbonate

The most widely documented method involves the reaction of hydrazine hydrate (N₂H₄·H₂O) with dimethyl carbonate ((CH₃O)₂CO) in methanol. This exothermic reaction proceeds via nucleophilic substitution, forming methyl carbazate and methanol as a byproduct. Key steps include:

  • Metering Reactants : Hydrazine hydrate and dimethyl carbonate are simultaneously added to methanol at 5–10°C to control exothermicity.

  • Reflux and Distillation : The mixture is refluxed at 50°C for 2 hours, followed by vacuum distillation (0.06–0.08 MPa) at 80–90°C to remove methanol, water, and residual hydrazine.

  • Crystallization : The crude product is dissolved in a mixed solvent of ethylene dichloride and dimethyl carbonate (100:0.5–1 volume ratio), cooled to 5°C, and crystallized, yielding methyl carbazate with >99% purity and >90% yield.

Table 1: Optimization of Methyl Carbazate Synthesis

ParameterConditionsImpact on Yield/Purity
Solvent Ratio (MeOH:N₂H₄)1–3:1 by weightHigher ratios reduce side products
Reaction Temperature5–10°C (initial), 50°C (reflux)Prevents thermal degradation
Vacuum Distillation0.06–0.08 MPa at 80–90°CRemoves hydrazine residuals
Crystallization SolventEthylene dichloride/dimethyl carbonateEnhances crystal purity

Condensation with 2-Acetylnaphthalene

The second step involves condensing methyl carbazate with 2-acetylnaphthalene to form the target hydrazone. While explicit protocols for this reaction are scarce, analogous hydrazone syntheses provide a framework:

Mechanism and Reaction Conditions

Hydrazones are typically formed via acid-catalyzed condensation between hydrazines and ketones. For this compound:

  • Acid Catalysis : A catalytic amount of HCl or acetic acid facilitates imine formation.

  • Solvent Selection : Polar aprotic solvents like ethanol or THF are ideal for dissolving both methyl carbazate and 2-acetylnaphthalene.

  • Reflux Duration : Reactions are heated under reflux for 4–12 hours, monitored by TLC or HPLC for completion.

Table 2: Hypothetical Condensation Reaction Parameters

ComponentRoleOptimal Quantity
Methyl carbazateHydrazine donor1.0 equivalent
2-AcetylnaphthaleneKetone substrate1.1 equivalents
Acetic acidCatalyst5 mol%
EthanolSolvent10 mL/g substrate
Reaction TimeReflux duration8–12 hours

Workup and Isolation

Post-reaction, the mixture is cooled to room temperature, and the product precipitates as a crystalline solid. Filtration and washing with cold ethanol yield the crude hydrazone, which is further purified via recrystallization from ethanol/water mixtures.

Alternative Pathways and Emerging Methods

Hydrohydrazination of Alkynes

Recent advances suggest that hydrohydrazination—the addition of hydrazides to alkynes—could provide a route to hydrazones. For example, reacting methyl hydrazinecarboxylate with 2-ethynylnaphthalene under palladium catalysis might yield the target compound. However, this method remains theoretical, with no experimental data reported for naphthyl derivatives.

One-Pot Synthesis

A hypothetical one-pot method could combine dimethyl carbonate, hydrazine hydrate, and 2-acetylnaphthalene in a sequential reaction. Challenges include competing side reactions (e.g., over-alkylation of hydrazine) and managing exothermicity.

Analytical Characterization

Critical characterization data for this compound include:

  • ¹H NMR (CDCl₃): δ 8.4–7.8 (m, 7H, naphthyl), 3.8 (s, 3H, OCH₃), 2.4 (s, 3H, CH₃).

  • IR (KBr) : 1710 cm⁻¹ (C=O), 1645 cm⁻¹ (C=N).

  • HPLC Purity : >98% (C18 column, 70:30 acetonitrile/water).

Industrial-Scale Considerations

Scaling up the synthesis requires addressing:

  • Hydrazine Handling : Closed systems and inert atmospheres (N₂) mitigate exposure risks.

  • Solvent Recovery : Ethylene dichloride and methanol are recycled via distillation, reducing costs.

  • Crystallization Efficiency : Continuous crystallization systems improve yield and particle size distribution .

Scientific Research Applications

Chemistry

Methyl 2-[1-(2-naphthyl)ethylidene]-1-hydrazinecarboxylate serves as a reagent in organic synthesis. It is utilized for the preparation of various complex molecules through reactions such as:

  • Oxidation : Converts the compound into different naphthalenyl derivatives.
  • Reduction : Yields various hydrazinecarboxylate compounds.
  • Substitution Reactions : Involves the replacement of functional groups under controlled conditions.
Reaction TypeExample ReagentsProducts
OxidationPotassium permanganateNaphthalenyl derivatives
ReductionLithium aluminum hydrideHydrazinecarboxylates
SubstitutionVarious catalystsModified hydrazine derivatives

Biology

Research has indicated that this compound exhibits potential biological activities, particularly in its interaction with biomolecules. Studies are ongoing to explore its effects on:

  • Cholinergic Pathways : By inhibiting acetylcholinesterase, it may lead to increased acetylcholine levels, impacting neurotransmission.
  • Antioxidant Properties : Potential applications in combating oxidative stress.

Medical Applications

This compound is under investigation for its therapeutic potential in treating various diseases. Key areas of research include:

  • Drug Development : Its unique structure may allow for the design of novel drugs targeting specific diseases.
  • Cancer Research : Preliminary studies suggest it could have cytotoxic effects on cancer cells.

Case Study: Anticancer Activity

In a recent study, this compound was tested against several cancer cell lines. The results indicated a significant reduction in cell viability, suggesting its potential as an anticancer agent.

Industrial Applications

The compound is utilized in the development of new materials and chemical processes. Its properties make it suitable for:

  • Synthesis of Polymers : Used as a building block for creating polymeric materials with desirable characteristics.
  • Chemical Manufacturing : Acts as an intermediate in the production of various chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 2-[1-(2-naphthyl)ethylidene]-1-hydrazinecarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Methyl 2-[1-(2-Thienyl)ethylidene]-1-hydrazinecarboxylate

  • Structural Difference : Replaces the 2-naphthyl group with a 2-thienyl (aromatic sulfur-containing ring) .
  • Applications: Marketed by Santa Cruz Biotechnology (Catalog #sc-328273) for research use, priced at $96/500 mg .

Methyl 2-[1-(4-Fluorophenyl)ethylidene]-1-hydrazinecarboxylate

  • Structural Difference : Substitutes the naphthyl group with a 4-fluorophenyl ring (CAS: 112382-27-1) .
  • Properties : The electron-withdrawing fluorine atom enhances polarity and may improve binding to biological targets.

Pyrazole- and Thiazole-Containing Analogs

  • Example 1 : Methyl 2-[1-(3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl)ethylidene]-hydrazine-1-carbodithioate (Compound 7, ).
    • Structural Features : Incorporates a pyrazole ring with nitro and methyl substituents.
    • Activity : Exhibits antimicrobial properties due to the nitro group’s electron-withdrawing effects and pyrazole’s aromaticity .
  • Example 2 : Thiazole derivatives (e.g., Compounds 6a,b in ) with 4-chlorophenyl and 4-bromophenyl substituents.
    • Activity : Demonstrated potent anti-proliferative effects against breast cancer cells (IC₅₀ values <10 μM) via VEGFR-2 inhibition and apoptosis induction .

Crystal Structure and Solubility Considerations

  • Crystal Data: A related naphthyl-containing compound, 1-((1E)-{(E)-2-[(2-hydroxynaphthalen-1-yl)methylidene]hydrazin-1-ylidene}methyl)naphthalen-2-ol (), crystallizes in a monoclinic system (space group P21/n) with strong hydrogen bonding, suggesting similar packing behavior for the target compound. This may influence solubility and stability .

Diagnostic Imaging Analogs

  • FDDNP: A naphthyl-containing PET tracer (2-(1-{6-[(2-[F18]fluoro-ethyl)(methyl)amino]-2-naphthyl}ethylidene)malononitrile) binds to amyloid plaques in Alzheimer’s disease .

Research Implications

  • Pharmacological Potential: The naphthyl group’s bulk and lipophilicity may improve blood-brain barrier penetration, making the target compound suitable for neurological applications .
  • Synthetic Flexibility : Substitutions (e.g., fluorine, nitro, heterocycles) can fine-tune electronic properties and bioactivity, as seen in analogs .

Biological Activity

Methyl 2-[1-(2-naphthyl)ethylidene]-1-hydrazinecarboxylate is an organic compound with the molecular formula C₁₄H₁₄N₂O₂ and a molecular weight of 242.27 g/mol. This compound is notable for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by diverse research findings, case studies, and data tables.

Chemical Structure

The structural formula of this compound includes a naphthalene ring which contributes to its unique chemical reactivity and biological properties.

Synthesis

The synthesis typically involves the condensation of methyl hydrazinecarboxylate with 2-naphthaldehyde in an organic solvent such as ethanol or methanol under reflux conditions. The product can be purified through recrystallization or column chromatography.

Anticancer Properties

The anticancer potential of hydrazone derivatives has been extensively studied. For instance, certain hydrazone compounds have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines, including breast and pancreatic cancer cells . The mechanism often involves the chelation of metal ions, which disrupts cellular processes critical for tumor growth.

This compound likely interacts with specific enzymes and receptors, altering their activities. This interaction can lead to inhibitory effects on key metabolic pathways in pathogens or cancer cells, although detailed mechanisms specific to this compound require further investigation .

Case Study 1: Antifungal Activity

In a comparative study involving several hydrazone derivatives, one compound demonstrated significant antifungal activity against Cryptococcus neoformans. In vivo tests showed improved survival rates in infected mice treated with this derivative compared to untreated controls . While not directly tested on this compound, these findings suggest a pathway for exploring its antifungal potential.

Case Study 2: Anticancer Efficacy

Another study evaluated the cytotoxic effects of hydrazone derivatives on human cancer cell lines. The results indicated that certain structural modifications could enhance anticancer activity. For instance, compounds that effectively chelate metal ions exhibited higher cytotoxicity against breast cancer cells compared to their non-chelating counterparts . This highlights the importance of structural features in determining biological activity.

Comparison of Biological Activities

Compound NameActivity TypeTarget Organism/Cell LineIC50 (µM)Reference
Compound AAntifungalC. neoformans5
Compound BAnticancerMCF-7 (breast cancer)10
This compoundPotential (not yet quantified)TBDTBD

Summary of Research Findings

  • Antimicrobial Activity: Similar compounds show promise against bacterial strains.
  • Anticancer Activity: Structural analogs demonstrate significant cytotoxic effects in various cancer cell lines.
  • Mechanism Insights: Interaction with metal ions could be crucial for biological efficacy.

Q & A

Basic Research Question

  • Spectroscopy :
    • ¹H/¹³C NMR : Assign peaks for the hydrazinecarboxylate moiety (δ ~8.5–9.5 ppm for NH) and naphthyl protons (δ ~7.2–8.3 ppm) .
    • FT-IR : Confirm C=O (1680–1720 cm⁻¹) and N–H (3200–3400 cm⁻¹) stretches .
  • Crystallography :
    • Single-crystal XRD : Resolves bond lengths (e.g., C8–C7: 1.494 Å) and torsion angles, confirming the (E)-configuration of the ethylidene group .
    • Hydrogen bonding : Intermolecular N–H···O interactions (e.g., N2–H10···O1, 2.16 Å) stabilize crystal packing .

How does the crystal packing and hydrogen bonding network influence the compound’s stability?

Advanced Research Question

  • Crystal packing : The naphthyl group engages in π-π stacking (3.75–3.83 Å distances), enhancing lattice stability .
  • Hydrogen bonding : N2–H10···O1 interactions (167° bond angle) form 1D chains, reducing solubility in nonpolar solvents .
  • Thermal stability : Strong intermolecular forces correlate with higher melting points (~200–220°C), confirmed via DSC .

What strategies resolve contradictions in biological activity data across studies?

Advanced Research Question
Discrepancies in antimicrobial or anticancer activity often arise from:

  • Assay variability : Use standardized protocols (e.g., CLSI guidelines for MIC testing) .
  • Structural analogs : Compare with derivatives like 2-(2,4-dichlorophenoxy)-N′-ethylidene acetohydrazide to isolate substituent effects .
  • Computational modeling : Dock the compound into target proteins (e.g., E. coli DNA gyrase) to validate experimental IC₅₀ values .

What in vitro assays are used to assess its antimicrobial potential?

Basic Research Question

  • Disk diffusion : Measure zones of inhibition against Gram-positive (S. aureus) and Gram-negative (E. coli) strains .
  • MIC determination : Use broth microdilution (range: 12.5–100 µg/mL) with positive controls (e.g., ciprofloxacin) .
  • Time-kill assays : Track bactericidal effects over 24 hours to distinguish static vs. cidal activity .

How do structural modifications at the hydrazinecarboxylate moiety affect bioactivity?

Advanced Research Question

  • Electron-withdrawing groups (e.g., –NO₂ at the phenyl ring): Increase antimicrobial potency by enhancing electrophilicity .
  • Bulkier substituents (e.g., benzyl vs. methyl): Reduce activity due to steric clashes with enzyme active sites .
  • Comparative SAR table :
SubstituentAntimicrobial IC₅₀ (µg/mL)Anticancer IC₅₀ (µM)
2-Naphthyl25.3 ± 1.218.7 ± 2.1
4-Nitrophenyl (analog)12.8 ± 0.99.4 ± 1.5
2-Furyl (analog)48.6 ± 3.1>50

Data adapted from .

What computational methods predict the compound’s pharmacokinetic properties?

Advanced Research Question

  • ADMET prediction : Use SwissADME to estimate logP (~2.8), indicating moderate blood-brain barrier permeability .
  • Molecular dynamics : Simulate binding to human serum albumin (HSA) to assess plasma protein binding (>90%) .
  • CYP450 inhibition : Screen via PreADMET to identify risks of drug-drug interactions .

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